molecular formula C17H22N4O4 B2913754 N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 899748-66-4

N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Katalognummer: B2913754
CAS-Nummer: 899748-66-4
Molekulargewicht: 346.387
InChI-Schlüssel: OFTBGNLZEAHMKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(4-Acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic amide derivative characterized by a central ethanediamide (oxamide) backbone, a 4-acetamidophenyl group, and a 3-(2-oxopyrrolidin-1-yl)propyl substituent. The 4-acetamidophenyl group enhances hydrophobicity and may influence pharmacokinetic properties such as membrane permeability . This compound is structurally related to metabolites like X-03056–N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide, which is linked to the enzyme AOC1 (amine oxidase copper-containing 1). AOC1 catalyzes the deamination of polyamines like N1-acetylspermidine, suggesting that modifications to the pyrrolidinone or acetamidophenyl groups could alter metabolic stability or substrate specificity .

Eigenschaften

IUPAC Name

N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-12(22)19-13-5-7-14(8-6-13)20-17(25)16(24)18-9-3-11-21-10-2-4-15(21)23/h5-8H,2-4,9-11H2,1H3,(H,18,24)(H,19,22)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBGNLZEAHMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₄O₂
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell proliferation, similar to other benzamide derivatives that target histone deacetylases (HDACs) .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells, a common mechanism for many anticancer agents. Studies have shown that derivatives of similar structures induce morphological changes consistent with apoptosis .
  • Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest in various cancer cell lines, preventing further proliferation .

Cytotoxic Activity

A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
SUIT-220Cell cycle arrest
HT-2918Inhibition of HDACs

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

  • Study on HDAC Inhibition :
    • A study demonstrated that benzamide derivatives could inhibit HDAC activity, leading to increased acetylation of histones and subsequent growth inhibition in cancer cells . This suggests that this compound might share similar properties.
  • Apoptosis Induction :
    • In vitro assays revealed that certain derivatives induced significant apoptosis in cancer cells, as indicated by increased sub-G1 phase populations in cell cycle analysis . This aligns with the expected behavior of this compound.
  • Comparative Analysis with Cisplatin :
    • In comparative studies, compounds structurally related to this compound showed enhanced potency against specific cancer cell lines compared to cisplatin, a well-known chemotherapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with analogues sharing the N-[3-(substituted)propyl] framework but differing in functional groups and biological implications.

Compound Key Features Biological/Physicochemical Implications
N'-(4-Acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide (Target) Ethanediamide backbone, 2-oxopyrrolidinyl, 4-acetamidophenyl Enhanced hydrogen-bonding capacity via ethanediamide; potential metabolic stability due to lactam ring
X-03056–N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide (Metabolite) Acetamide group, 2-oxopyrrolidinyl Simpler structure; substrate for AOC1-mediated deamination, suggesting rapid metabolism
N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride (ENCS) Perfluorinated chain, quaternary ammonium High hydrophobicity and persistence; potential bioaccumulation risks
N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide Perfluorohexyl, trimethoxysilyl Surface-active properties; likely used in coatings or surfactants
N-Ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-pentanesulfonamide Perfluorinated sulfonamide, hydroxyethyl Amphiphilic nature; possible use in industrial applications

Conformational Analysis

The 2-oxopyrrolidin-1-yl group in the target compound introduces a puckered lactam ring, as described by Cremer and Pople’s generalized puckering coordinates . This puckering may enhance binding to enzymes or receptors by optimizing steric complementarity. In contrast, perfluorinated analogues (e.g., ENCS) lack such conformational flexibility, favoring linear, rigid structures that persist in biological systems .

Pharmacological and Toxicological Considerations

  • Metabolic Stability: The target compound’s ethanediamide and pyrrolidinone groups may reduce oxidative metabolism compared to simpler acetamides (e.g., X-03056), which are substrates for AOC1 .
  • Toxicity Profile : Perfluorinated analogues (ENCS, perfluorohexanamide) exhibit bioaccumulation due to strong C-F bonds, whereas the target compound’s amide bonds and lactam ring suggest easier biodegradability .

Crystallographic and Computational Insights

The target compound’s structure could be resolved using SHELX programs, which are widely employed for small-molecule refinement . Comparative analysis of torsion angles and puckering parameters (via Cremer-Pople coordinates) would differentiate its conformation from flat, perfluorinated derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.